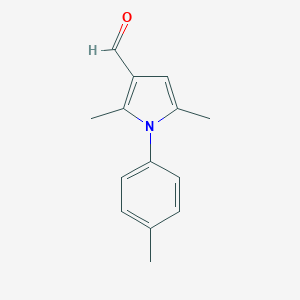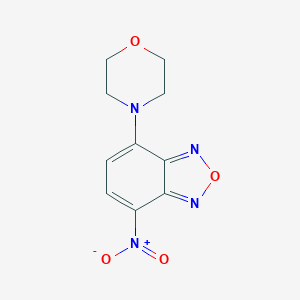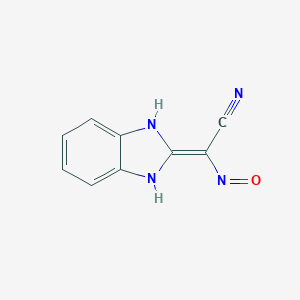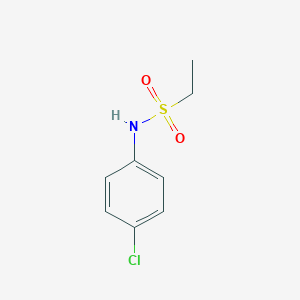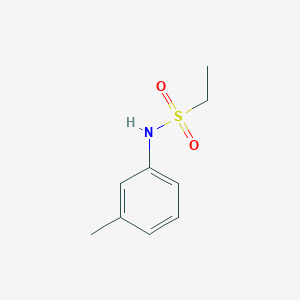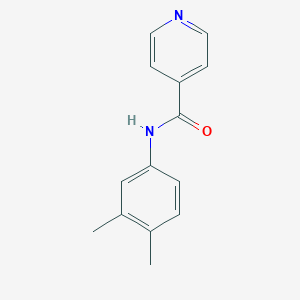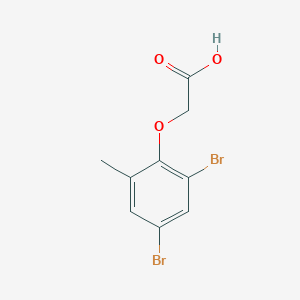
1-(2,6-Dichlorophenyl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)pyrrole-2,5-dione is a chemical compound with the linear formula C10H5Cl2NO2 . It is also known by its CAS Number: 6637-47-4 .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 1-(2,6-Dichlorophenyl)pyrrole-2,5-dione, often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of 1-(2,6-Dichlorophenyl)pyrrole-2,5-dione is represented by the SMILES string ClC(C=C1)=C(C=C1Cl)N(C2=O)C(C=C2)=O . The InChI representation is 1S/C10H5Cl2NO2/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(13)15/h1-5H .Chemical Reactions Analysis
Pyrrole derivatives, including 1-(2,6-Dichlorophenyl)pyrrole-2,5-dione, can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Mécanisme D'action
Target of Action
The primary target of 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione, also known as Diclofenac, is the enzyme cyclooxygenase (COX)-1 and -2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac inhibits COX-1 and -2, thereby reducing the production of PGs . This inhibition leads to a decrease in inflammation and pain signaling, making Diclofenac an effective non-steroidal anti-inflammatory drug (NSAID) .
Biochemical Pathways
The inhibition of COX-1 and -2 by Diclofenac disrupts the synthesis of PGs, affecting the biochemical pathways involved in inflammation and pain signaling . The downstream effects include reduced inflammation and alleviation of pain .
Pharmacokinetics
When administered orally, the absorption of Diclofenac is rapid and complete . It binds extensively to plasma albumin . Diclofenac is metabolized to glucoroconjugated and sulphate metabolites, which are excreted in urine . Very little of the drug is eliminated unchanged .
Result of Action
The result of Diclofenac’s action is the reduction of inflammation and pain. By inhibiting the production of PGs, Diclofenac can alleviate the symptoms of conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
The efficacy and stability of Diclofenac can be influenced by various environmental factors. For instance, the degradation efficiency of Diclofenac is higher under acidic conditions than in neutral and alkaline media .
Orientations Futures
The future directions for research on 1-(2,6-Dichlorophenyl)pyrrole-2,5-dione and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, 1H-pyrrole-2,5-dione-based small molecules have shown potential in improving the efficacy of mesenchymal stem cell-based cell therapy for vascular diseases .
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBSRCNQHUNISD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190504 |
Source


|
| Record name | Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
37010-56-3 |
Source


|
| Record name | Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037010563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)


